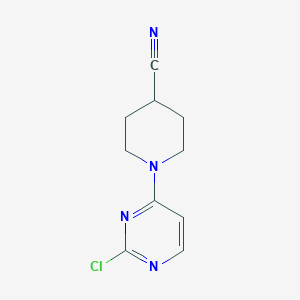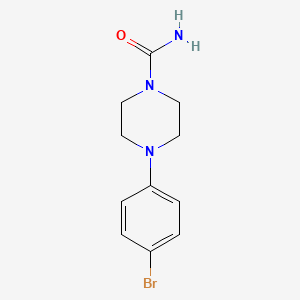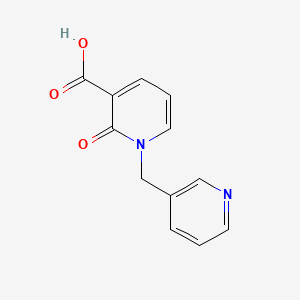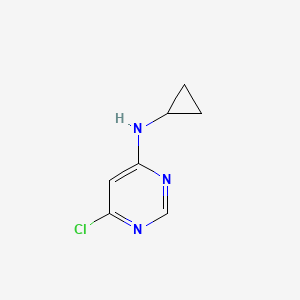
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine” is a heterocyclic organic compound . Its molecular formula is C11H11BrF3N .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring, which is substituted with a bromo and a trifluoromethyl group . The molecular weight is 294.1 .
Aplicaciones Científicas De Investigación
Synthesis and Bio-evaluation
A study by Jha and Ramarao (2017) discussed the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids, which included derivatives related to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains, showing potential as antimicrobial agents (Jha & Ramarao, 2017).
Crystal Structure Analysis
Thinagar et al. (2000) analyzed the crystal structure of compounds with a pyrrolidine ring, which is structurally similar to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine. Their work contributes to understanding the molecular conformation and stability of such compounds (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
Fluorinated Derivative Synthesis
Kuznecovs et al. (2020) synthesized a fluorinated derivative of a sigma-1 receptor modulator, which involved the transformation of a compound related to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine. This work highlights the role of fluorinated pyrrolidine derivatives in the synthesis of biologically active compounds (Kuznecovs et al., 2020).
Antibacterial Activity of Pyrrolidine Derivatives
Bogdanowicz et al. (2013) synthesized novel pyrrolidine derivatives, including structures similar to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine, and evaluated their antibacterial activity. This indicates the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Chemical Synthesis and Application
A study by Zhi-li (2011) involved the synthesis of a compound from a pyrrolidine derivative, highlighting the application of these derivatives in chemical synthesis and their potential in various industrial processes (Zhi-li, 2011).
Antagonistic Properties
Shen et al. (2004) discovered a method for preparing alpha-(pyrrolidin-1-yl) acetic acid, which is structurally related to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine. This compound showed potent antagonistic properties against the CCR5 receptor, indicating its potential in HIV-1 treatment (Shen et al., 2004).
Mecanismo De Acción
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with a variety of biochemical pathways .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine”. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAADJOKDWETRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650571 |
Source


|
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine | |
CAS RN |
1020252-86-1 |
Source


|
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy[1,5]naphthyridine-4-carboxylic acid](/img/structure/B1370864.png)



![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)





